molecular formula C10H6F3NO B8212168 7-(Trifluoromethyl)isoquinolin-5-ol

7-(Trifluoromethyl)isoquinolin-5-ol

Cat. No.: B8212168
M. Wt: 213.16 g/mol
InChI Key: SQOQMVSHBFBHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)isoquinolin-5-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of organic compounds that consist of a benzene ring fused to a pyridine ring. The trifluoromethyl group (CF₃) attached to the isoquinoline ring significantly alters the compound’s chemical properties, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)isoquinolin-5-ol can be achieved through several methods:

    Direct Introduction of Fluorine: This method involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring.

    Cyclization of Precursors: Another approach involves the cyclization of precursors that already contain a pre-fluorinated benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)isoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(Trifluoromethyl)isoquinolin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to the modulation of enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)isoquinolin-5-ol is unique due to the specific positioning of the trifluoromethyl group and the hydroxyl group on the isoquinoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-(trifluoromethyl)isoquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-5-14-2-1-8(6)9(15)4-7/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOQMVSHBFBHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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